molecular formula C14H10F2O2 B1441829 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1178482-85-3

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No. B1441829
M. Wt: 248.22 g/mol
InChI Key: UZZPIRDMOWFESJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, also known as FFA, is a synthetic compound. It has a molecular formula of C14H10F2O2 and a molecular weight of 248.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid can be analyzed using its molecular formula, C14H10F2O2 . The presence of two fluorine atoms and a carboxylic acid group (-COOH) is notable. These groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

  • Application : Synthesis of TADF dyes in OLED applications and APIs in antitumour and anti-inflammatory applications .

  • Application : Used in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, Synthesis of 9,10-diarylanthracenes for use as molecular switches, Cross-coupling with carbazolyl or aryl halides .

  • Application : Monoarylation of dibromoarenes catalyzed by palladium-phosphine .

  • Application : Preparation of homoleptic diarylmercurials .

  • Application : Monoarylation of dibromoarenes catalyzed by palladium-phosphine .

  • Application : Preparation of homoleptic diarylmercurials .

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPIRDMOWFESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716820
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

CAS RN

1178482-85-3
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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